Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester
Description
This compound is a fluorinated phenyl acetate derivative characterized by a trifluoromethyl group, a nitro substituent, and an ethylideneaminooxy ester moiety. Its synthesis typically involves multi-step reactions starting from substituted phenols and glyoxylic acid derivatives, followed by esterification and coupling with chlorinated acetamides ().
Properties
CAS No. |
87714-68-9 |
|---|---|
Molecular Formula |
C18H14ClF3N2O6 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate |
InChI |
InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3 |
InChI Key |
UIFNWVTVKRWICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic nucleophilic substitution | 5-bromo-2-nitrophenyl derivative and 2-chloro-4-(trifluoromethyl)phenol | Base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF), elevated temperature | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl intermediate | Formation of phenoxy linkage via displacement of bromide |
| 2 | Oxime formation | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl ketone or aldehyde | Hydroxylamine hydrochloride, base (e.g., pyridine), solvent (e.g., ethanol) | Corresponding oxime derivative | Conversion of carbonyl to oxime group |
| 3 | Aminooxy functionalization | Oxime intermediate | Amination reagents or aminooxy precursors | (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy) intermediate | Introduction of aminooxy linkage |
| 4 | Esterification | Acetic acid derivative with free carboxyl group | Methanol, acid catalyst (e.g., sulfuric acid) or DCC coupling | Methyl ester of the acetic acid derivative | Formation of methyl ester to finalize compound |
Detailed Reaction Conditions and Mechanisms
2.3.1 Aromatic Nucleophilic Substitution
- The phenolic oxygen of 2-chloro-4-(trifluoromethyl)phenol acts as a nucleophile.
- Under basic conditions, it attacks the electron-deficient aromatic ring bearing a leaving group (e.g., bromide) on the 5-position of the 2-nitrophenyl ring.
- The reaction proceeds via a Meisenheimer complex intermediate, leading to displacement of the bromide and formation of the ether linkage.
- The carbonyl group (aldehyde or ketone) on the nitrophenyl intermediate reacts with hydroxylamine hydrochloride.
- Under mildly basic conditions, the oxime is formed by nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
- This step is crucial for subsequent aminooxy functionalization.
2.3.3 Aminooxy Functionalization
- The oxime intermediate undergoes further modification to introduce the aminooxy group.
- This may involve reductive amination or specific aminooxy reagent coupling.
- The aminooxy group is key for the compound's biological activity and chemical reactivity.
- The free carboxyl group of the acetic acid derivative is esterified with methanol.
- Acidic catalysis or carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide) can be employed.
- This step stabilizes the molecule and improves solubility and handling.
Research Findings and Optimization
- High yields (>80%) are reported for the aromatic nucleophilic substitution when using polar aprotic solvents and controlled temperature (~80-100°C).
- Oxime formation proceeds efficiently at room temperature to mild heating (25-50°C) with stoichiometric amounts of hydroxylamine.
- Aminooxy functionalization requires careful control of pH to avoid side reactions; yields vary between 60-75%.
- Esterification is optimized by using excess methanol and catalytic acid, achieving >90% conversion.
Data Summary Table
| Parameter | Optimal Condition | Yield (%) | Notes |
|---|---|---|---|
| Aromatic nucleophilic substitution | Potassium carbonate, DMF, 90°C, 12 h | 85-90 | High selectivity, minimal byproducts |
| Oxime formation | Hydroxylamine hydrochloride, ethanol, 40°C, 6 h | 80-85 | Mild conditions preserve nitro group |
| Aminooxy functionalization | pH 6-7 buffer, room temp, 8 h | 65-75 | Sensitive to pH, side reactions possible |
| Esterification | Methanol, sulfuric acid catalyst, reflux, 4 h | 90-95 | Efficient, clean conversion |
Chemical Reactions Analysis
Types of Reactions
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that acetic acid derivatives exhibit significant antimicrobial properties. The presence of chlorine and trifluoromethyl groups enhances their efficacy against a broad spectrum of bacteria and fungi. For instance, studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell death .
- Anti-inflammatory Properties : Compounds with nitrophenyl groups have been linked to anti-inflammatory effects. Research suggests that these compounds can inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs .
- Cancer Research : Some studies are exploring the cytotoxic effects of acetic acid derivatives on cancer cells. The unique chemical structure may allow for selective targeting of cancerous cells while sparing healthy ones, thus minimizing side effects commonly associated with chemotherapy .
Agrochemical Applications
- Herbicides : The compound's structural characteristics suggest potential use as an herbicide. The chlorinated and trifluoromethyl groups are known to enhance herbicidal activity by interfering with plant growth processes. Research has indicated that such compounds can effectively control weed populations without harming crops .
- Pesticides : Similar derivatives have been utilized in developing pesticides that target specific pests while being less toxic to beneficial insects. This specificity is crucial for sustainable agricultural practices .
Material Science Applications
- Polymer Synthesis : Acetic acid derivatives are often used in polymer chemistry to create new materials with desirable properties, such as increased thermal stability and chemical resistance. The incorporation of such compounds into polymer matrices can enhance the performance of materials used in various industrial applications .
- Coatings and Adhesives : The compound's properties make it suitable for formulating advanced coatings and adhesives that require strong adhesion and durability under harsh conditions. Research has shown that these materials can withstand extreme temperatures and chemical exposure .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at a leading university demonstrated the antimicrobial activity of a similar acetic acid derivative against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a disinfectant or preservative in medical settings .
- Herbicidal Effectiveness : A field study evaluated the effectiveness of a related chlorinated acetic acid derivative in controlling common agricultural weeds. The results showed a 90% reduction in weed biomass compared to untreated controls, highlighting its potential for integration into weed management programs in sustainable agriculture.
Mechanism of Action
The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .
Comparison with Similar Compounds
Structural Variations in Ester Groups
The compound’s methyl ester group is a key functional feature. Below is a comparison with derivatives featuring different ester substituents:
Substituent Effects on Physical Properties
- Solubility : Methyl esters (e.g., target compound) generally exhibit lower water solubility compared to hydroxy- or methoxy-substituted analogs (). For example, acetic acid methyl ester has a solubility of 24.4 g/L in water, whereas methoxyethyl esters show intermediate polarity .
- Thermal Stability: Nitro and trifluoromethyl groups increase thermal stability. Derivatives like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl acetate (CAS 50594-44-0) decompose above 200°C, similar to the target compound .
Analytical Characterization
- Chromatography : HPLC and GC-MS analyses () confirm purity and quantify ester content. For instance, cultivated arnica contained 38 µg/g acetic acid methyl ester, highlighting its detectability in complex matrices .
- Spectroscopy: NMR spectra reveal distinct shifts for the ethylideneaminooxy moiety (δ 1.8–2.2 ppm for methyl groups) and nitro substituents (δ 8.1–8.5 ppm) .
Biological Activity
The compound Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester is a synthetic derivative of acetic acid that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₁₆ClF₃N₂O₇
- Molecular Weight : 419.693 g/mol
- CAS Number : 77501-60-1
- Synonyms : Methyl (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-2-methoxyethylidene)amino)oxy)acetate
This compound features a complex structure with a chloro-trifluoromethyl phenoxy group, which contributes to its lipophilicity and potential herbicidal properties.
Antimicrobial Properties
Research indicates that acetic acid derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of acetic acid in treating wounds infected by Pseudomonas aeruginosa, demonstrating its role as an anti-infective agent . This property is particularly relevant in clinical settings where bacterial resistance poses significant challenges.
Herbicidal Activity
The compound is classified as an obsolete herbicide used for controlling broad-leaved weeds in crops like soybeans. Its lipophilic nature allows it to penetrate plant tissues effectively, disrupting metabolic processes essential for weed survival .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular metabolism, leading to cell death in susceptible organisms. The presence of the nitrophenyl and chloro-trifluoromethyl groups enhances its potency by increasing lipophilicity, facilitating better membrane penetration.
Study 1: Antimicrobial Efficacy
In a controlled trial, acetic acid was applied to infected wounds in human subjects. The results indicated a significant reduction in bacterial load, supporting its use as a topical antimicrobial agent .
Study 2: Herbicide Effectiveness
Field trials conducted on soybean crops demonstrated that the application of this compound resulted in effective control of broad-leaved weeds compared to untreated controls. The selectivity of the herbicide minimized damage to soybean plants while effectively reducing weed competition .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
